7-bromo-4-methyl-2,3-dihydro-1H-indole
Description
Significance of the Indoline (B122111) Core in Contemporary Organic Synthesis
The indoline core is a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.net Its rigid bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a wide range of biological targets. Indoline-based compounds have found applications as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. ekb.egnih.gov
The versatility of the indoline ring system makes it an invaluable building block in organic synthesis. ekb.eg Its presence in numerous natural alkaloids and clinically used drugs underscores its importance. researchgate.netresearchgate.net Researchers continue to explore the indoline scaffold to develop novel therapeutics, leveraging its established biological relevance and synthetic tractability. rsc.orgijpsr.com
Structural Characteristics and Nomenclature of 7-Bromo-4-methyl-2,3-dihydro-1H-indole
The nomenclature of "this compound" precisely describes its molecular architecture. The parent structure is the indoline core, indicated by "2,3-dihydro-1H-indole," which consists of a benzene (B151609) ring fused to a saturated five-membered nitrogen-containing ring. The locants "7-bromo" and "4-methyl" specify the positions of the bromine atom and the methyl group on the benzene portion of the molecule.
While specific experimental data for this exact compound are not prevalent in publicly accessible databases, its fundamental properties can be derived or calculated. The presence of the dihydroindole core, a bromine atom, and a methyl group defines its chemical reactivity and physical characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| Parent Scaffold | Indoline (2,3-dihydro-1H-indole) |
| Substituents | 7-Bromo, 4-Methyl |
Overview of Halogenated and Alkylated Dihydroindole Derivatives in Chemical Research
The introduction of halogen atoms and alkyl groups onto a parent scaffold is a fundamental strategy in medicinal chemistry to modulate a compound's properties.
Halogenation , particularly bromination, significantly impacts a molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Brominated indoles are frequently found in marine natural products, which are known for their potent biological activities. nih.gov The bromine atom can also serve as a synthetic handle, enabling further molecular elaboration through reactions like palladium-catalyzed cross-coupling. nih.gov
Alkylation , such as the inclusion of a methyl group, also affects lipophilicity and can introduce steric bulk that influences how the molecule binds to a biological target. Furthermore, alkylation at the nitrogen atom of the indoline ring is a common modification used to explore structure-activity relationships and is a key step in the synthesis of many complex indole (B1671886) alkaloids and pharmaceuticals. researchgate.net
Historical Context and Evolution of Dihydroindole Synthetic Methodologies
The synthesis of indoline derivatives has evolved considerably over time, driven by the need for more efficient and versatile methods to access these valuable compounds.
Historically, a primary route to indolines has been the chemical reduction of the corresponding indole precursors. researchgate.net Indoles themselves are often synthesized via classic named reactions, with the Fischer indole synthesis , developed in 1883, being one of the most well-known methods. wikipedia.orgnih.govrsc.org This approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org Once the substituted indole is formed, it can be reduced to the indoline.
More recent advancements have focused on developing more direct and atom-economical routes. Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of nitrogen-containing heterocycles. researchgate.net Modern methods like intramolecular C-H amination allow for the direct formation of the indoline ring from acyclic precursors, often with high efficiency and stereoselectivity. nih.gov These catalytic approaches represent a significant step forward from the classical multi-step sequences. researchgate.netnih.gov
| Methodology | Description | Era |
|---|---|---|
| Reduction of Indoles | Chemical reduction of a pre-formed indole ring using various reducing agents. | Classic |
| Fischer Indole Synthesis (followed by reduction) | Acid-catalyzed cyclization of an arylhydrazone, followed by a separate reduction step to yield the indoline. wikipedia.orgrsc.org | Classic |
| Leimgruber–Batcho Synthesis (followed by reduction) | An efficient method for creating substituted indoles which can then be reduced. wikipedia.org | Classic/Industrial |
| Palladium-Catalyzed C-H Amination/Amidation | A modern approach that forms the N-C bond directly via intramolecular cyclization, catalyzed by a transition metal. nih.govresearchgate.net | Modern |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-3,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBACLEBTPVOXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 7 Bromo 4 Methyl 2,3 Dihydro 1h Indole
Substitution Reactions on the Dihydroindole Core
The indoline (B122111) scaffold is amenable to various substitution reactions, both on the aromatic ring and at the nitrogen atom. The outcomes of these reactions are governed by the electronic properties of the substituted benzene (B151609) ring and the nucleophilicity of the nitrogen atom.
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the 7-bromo-4-methylindoline core is generally challenging. Aryl halides, such as the C7-bromo group on the indoline ring, are typically unreactive toward nucleophiles unless the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions. In 7-bromo-4-methylindoline, the ring is substituted with electron-donating groups (the amino moiety and the methyl group), which disfavors the SNAr mechanism. Consequently, this pathway is not a common strategy for the derivatization of this compound, with metal-catalyzed cross-coupling reactions being the preferred method for replacing the bromine atom.
The benzene ring of the indoline core is electron-rich and thus activated toward electrophilic aromatic substitution. The regioselectivity of reactions like nitration and halogenation is determined by the directing effects of the existing substituents: the secondary amine, the C4-methyl group, and the C7-bromo group.
The amino group is a powerful activating ortho-, para-director. The methyl group is also an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. youtube.comlibretexts.org The combined influence of these groups dictates the position of the incoming electrophile.
| Substituent | Position | Type | Directing Effect |
| -NH- | 1 | Activating | Ortho (C7), Para (C5) |
| -CH₃ | 4 | Activating | Ortho (C3, C5), Para (C7 - blocked) |
| -Br | 7 | Deactivating | Ortho (C6), Para (C4 - blocked) |
Considering these effects, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack, being activated by both the para-directing amino group and the ortho-directing methyl group. youtube.comlibretexts.org Therefore, electrophilic substitution reactions are expected to proceed with high regioselectivity to yield the C5-substituted product. For instance, nitration of N-acetylindoline derivatives has been shown to occur, and similar principles of directing effects would apply to the 7-bromo-4-methylindoline substrate. google.com
Alkylation of 7-bromo-4-methylindoline can occur at either the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation), depending on the reaction conditions.
N-Alkylation: The secondary amine of the indoline ring is a nucleophilic center and readily undergoes N-alkylation. Standard conditions involve the use of a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. researchgate.net More advanced iron-catalyzed methods have also been developed for the N-alkylation of indolines using alcohols as alkylating agents. organic-chemistry.org
Below is a table of representative conditions for N-alkylation based on analogous reactions with substituted indolines. researchgate.netorganic-chemistry.org
| Alkylating Agent | Base | Catalyst | Solvent | Temperature | Reference(s) |
| Benzyl Bromide | NaH | None | DMF | Room Temp. | researchgate.net |
| Benzyl Alcohol | K₂CO₃ | Tricarbonyl(cyclopentadienone) iron complex | TFE | 110 °C | organic-chemistry.org |
| Ethyl Alcohol | K₂CO₃ | Tricarbonyl(cyclopentadienone) iron complex | TFE | 110 °C | organic-chemistry.org |
| Methyl Iodide | NaH | None | DMF | 0 °C to Room Temp. | researchgate.net |
C-Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the electron-rich benzene portion of the indoline core. The regioselectivity is governed by the same directing effects discussed for electrophilic substitution, making the C5 position the most probable site for C-alkylation.
Cross-Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C7 position of the indoline ring, utilizing the reactivity of the C-Br bond.
The Suzuki-Miyaura coupling is a highly efficient method for forming a C-C bond between the C7 position of 7-bromo-4-methylindoline and a wide variety of organoboron compounds. yonedalabs.comlibretexts.orgorganic-chemistry.org The reaction is tolerant of many functional groups and typically proceeds under mild conditions. nih.govresearchgate.net The general transformation involves the reaction of the bromoindoline with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. researchgate.net
The reaction conditions for the Suzuki-Miyaura coupling of bromo-heterocycles are well-established. nih.govmdpi.com A summary of typical conditions applicable to 7-bromo-4-methylindoline is presented below.
| Palladium Catalyst | Ligand | Base | Solvent(s) | Temperature | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ (integral) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C (Microwave) | |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 °C | mdpi.com |
| Pd(dppf)Cl₂ | dppf (integral) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 °C | nih.gov |
| CataCXium A Pd G3 | CataCXium A (integral) | K₃PO₄ | 2-MeTHF/H₂O | 90 °C | nih.gov |
The Sonogashira coupling enables the formation of a C-C bond between the C7 position of the indoline and a terminal alkyne. wikipedia.org This reaction is a cornerstone for the synthesis of arylalkynes and is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper, such as homocoupling of the alkyne. nih.gov
The reaction involves an oxidative addition of the bromoindoline to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (in the copper-catalyzed cycle) and reductive elimination to yield the final product. wikipedia.org
Representative conditions for the Sonogashira coupling, adaptable for 7-bromo-4-methylindoline, are outlined in the table below. nih.govresearchgate.net
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature | Reference(s) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ (integral) | Et₃N | DMF | 60 °C | nih.govresearchgate.net |
| Pd(PPh₃)₄ | CuI | PPh₃ (integral) | Et₃N | DMF | Room Temp. | researchgate.net |
| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | DTBNpP (integral) | TMP | DMSO | Room Temp. to 60 °C | nih.gov |
Heck Coupling
The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For 7-bromo-4-methyl-2,3-dihydro-1H-indole, this reaction would typically involve the vinylation of the C7 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org
While aryl bromides are suitable substrates, they can sometimes be prone to a competing dehalogenation side reaction. beilstein-journals.org Reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to favor the desired coupling product. Intramolecular versions of the Heck reaction are also well-established and are highly efficient for constructing cyclic systems. libretexts.orgprinceton.edu
Table 1: Representative Conditions for Heck Coupling of Aryl Bromides This table presents generalized conditions typical for Heck reactions involving aryl bromides, analogous to the reactivity expected for this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 80-120 |
| PdCl₂(PPh₃)₂ | None | K₂CO₃ | DMA | 100-140 |
| Pd₂(dba)₃ | P(o-tol)₃ | NaOAc | Toluene (B28343) | 100-110 |
Stille Coupling
The Stille coupling is another versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organotin compound (organostannane). psu.edu This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. psu.edu The C7-bromo position of this compound can be coupled with various organostannanes (e.g., vinyl, aryl, or alkynyl stannanes) to introduce new carbon substituents.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organostannane to the palladium center, and reductive elimination. psu.edu Studies on similar iodo-indole scaffolds have demonstrated successful Stille couplings, providing a model for the expected reactivity of the target bromo-dihydroindole. mdpi.com
Table 2: Representative Conditions for Stille Coupling This table shows typical conditions for Stille coupling reactions, illustrating the potential synthetic pathways for this compound.
| Catalyst | Ligand | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | None | Toluene or Dioxane | 80-110 |
| PdCl₂(PPh₃)₂ | None | DMF | 60-100 |
| Pd₂(dba)₃ | AsPh₃ | THF | 50-70 |
Carbon-Nitrogen (C-N) Coupling Reactions, including N-Arylation
The this compound scaffold offers two distinct opportunities for C-N bond formation: coupling at the C7-Br position and functionalization of the N-H group of the secondary amine.
The Buchwald-Hartwig amination is the foremost method for coupling the C7-Br bond with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically employs a strong, non-nucleophilic base and sterically hindered phosphine (B1218219) ligands to facilitate the formation of the C-N bond. researchgate.netnih.gov
Conversely, the secondary amine of the dihydroindole ring can act as the nucleophile in a coupling reaction with a different aryl halide, a process known as N-arylation. This allows for the introduction of various aryl or heteroaryl groups onto the nitrogen atom, significantly expanding the molecular diversity of the scaffold. nih.gov
Table 3: Representative Conditions for Buchwald-Hartwig C-N Coupling This table outlines generalized conditions for both amination at the C7-Br position and N-arylation of the dihydroindole nitrogen.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| C7-Amination | Pd₂(dba)₃ | BINAP / XPhos | NaOtBu / K₃PO₄ | Toluene / Dioxane | 80-110 |
| N-Arylation | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90-120 |
| N-Arylation | CuI | L-proline | K₂CO₃ | DMSO | 90-110 |
Oxidative Cross-Dehydrogenative Coupling
Oxidative cross-dehydrogenative coupling (CDC) is an atom-economical strategy that forms bonds through the functionalization of two C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov In the context of indole (B1671886) chemistry, CDC reactions are well-documented, often involving the C3 position of the indole ring acting as a nucleophile. nih.govnih.govmdpi.com These reactions can lead to dimerization or the formation of complex structures like 2,2-disubstituted indolin-3-ones. researchgate.net
For this compound, direct participation in this specific type of CDC is less common as it lacks the nucleophilic C3-H of an indole. However, the corresponding indole, formed via oxidation, would be a prime candidate for such transformations. Catalytic systems for these reactions often employ metals like rhodium or tellurium, and can use oxygen as the terminal oxidant. acs.orgnih.gov
Oxidation and Reduction Transformations of the Dihydroindole Moiety
The dihydroindole core is chemically versatile and can undergo both oxidation to form an aromatic indole and selective reduction of its substituents.
Oxidation to Indole Derivatives
The dihydroindole (or indoline) ring system can be aromatized to the corresponding indole structure through oxidation. This transformation is a common strategy in synthetic chemistry to access the indole scaffold. nih.govacs.org The oxidation of this compound would yield 7-bromo-4-methyl-1H-indole. Various reagents can accomplish this aromatization, with the choice depending on the tolerance of other functional groups in the molecule. Common oxidizing agents include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or catalytic palladium on carbon (Pd/C) with a hydrogen acceptor. acs.org Some sensitive dihydroindoles have been observed to undergo partial, spontaneous aromatization during purification or storage. nih.gov
Table 4: Common Reagents for the Oxidation of Dihydroindoles to Indoles
| Reagent | Conditions |
| Manganese Dioxide (MnO₂) | Inert solvent (e.g., Dichloromethane, Toluene), Reflux |
| DDQ | Inert solvent (e.g., Dioxane, Benzene), Room Temp. to Reflux |
| Palladium on Carbon (Pd/C) | Hydrogen acceptor (e.g., cyclohexene), High temp. |
Selective Reduction of Functional Groups
The primary site for selective reduction on the this compound molecule is the carbon-bromine bond. Catalytic hydrogenation is a standard method for the hydrodehalogenation of aryl halides. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base to neutralize the HBr byproduct. This process would convert this compound into 4-methyl-2,3-dihydro-1H-indole. This dehalogenation is a useful strategy for accessing the corresponding des-bromo analogue. Further reduction of the benzene ring of the dihydroindole is possible but requires more forcing conditions that are generally not considered selective.
Cyclization and Rearrangement Reactions
The structural features of this compound make it a potential substrate for various cyclization and rearrangement reactions, leading to the formation of more complex polycyclic structures. These transformations are often key steps in the synthesis of natural products and medicinally important compounds.
Intramolecular cyclization reactions of derivatives of this compound can be employed to construct new rings fused to the indole core. Radical cyclizations, in particular, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on the radical cyclization of this compound are not extensively documented, the reactivity of related bromoindoles provides a strong basis for predicting its behavior.
For instance, 7-bromoindoles bearing an unsaturated N-alkyl group can undergo radical cyclization. researchgate.net This process typically involves the generation of an aryl radical at the C7 position, which then attacks a pendant unsaturated system, such as an alkene or alkyne, tethered to the indole nitrogen. This type of reaction can be initiated by radical initiators like AIBN in the presence of a reducing agent such as (TMS)₃SiH. beilstein-journals.org
A plausible intramolecular radical cyclization pathway for a derivative of this compound is depicted below. N-alkylation of the starting material with a suitable unsaturated side chain would provide the precursor for the cyclization.
Table 1: Hypothetical Intramolecular Radical Cyclization of an N-alkenylated this compound Derivative
| Precursor | Reagents | Product | Ring System Formed |
| N-allyl-7-bromo-4-methyl-2,3-dihydro-1H-indole | (TMS)₃SiH, AIBN | Fused tricyclic dihydroindole derivative | Pyrrolidine (B122466) ring |
| N-propargyl-7-bromo-4-methyl-2,3-dihydro-1H-indole | Bu₃SnH, AIBN | Fused tricyclic dihydroindole derivative with an exocyclic double bond | Pyrrolidine ring |
It is important to note that the reaction conditions, such as the choice of radical initiator and reducing agent, can influence the efficiency and outcome of the cyclization.
The dihydroindole core can participate in various intermolecular cycloaddition reactions to construct complex molecular architectures. The C2=C3 double bond equivalent in the aromatic indole nucleus is a common participant in these reactions, and by analogy, the dihydroindole system, particularly after N-activation, can exhibit related reactivity.
[2+2] Cycloaddition: Photocatalytic dearomative [2+2] cycloaddition of indoles with alkenes is a known strategy for building cyclobutane-fused indoline scaffolds. nih.gov This reaction is often facilitated by protecting the indole nitrogen with an electron-withdrawing group, such as a Boc group, which enhances the substrate's ability to participate in the cycloaddition. nih.gov A similar approach could be envisioned for this compound, where the reaction would likely occur at the C2-C3 bond of a transiently formed indole species or directly on the dihydroaromatic system under specific photocatalytic conditions.
[3+2] Cycloaddition: The dihydroindole nucleus can also be a partner in [3+2] cycloaddition reactions. For instance, base-controlled dearomative [3+2] cycloadditions between 3-nitroindoles and fumaric acid amide esters have been reported to yield pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org While the starting material in this article is a 3-nitroindole, it highlights the potential for the indole scaffold to undergo such transformations. Derivatives of this compound could potentially be functionalized to participate in similar cycloadditions.
[2+2+2] and [4+2] Cycloadditions: While less common for the dihydroindole core itself, derivatives can be designed to participate in these cycloadditions. For example, functionalization of the nitrogen or the aromatic ring with diene or dienophile moieties could enable intramolecular or intermolecular [4+2] (Diels-Alder) reactions.
Table 2: Potential Intermolecular Cycloaddition Reactions of this compound Derivatives
| Reaction Type | Reaction Partner | Potential Product |
| [2+2] Cycloaddition | Alkene | Cyclobutane-fused dihydroindole |
| [3+2] Cycloaddition | 1,3-dipole (e.g., azide, nitrone) | Fused five-membered heterocyclic dihydroindole |
| [4+2] Cycloaddition | Dienophile (if N-substituted with a diene) | Fused six-membered ring system |
Dihydroindole intermediates can undergo various rearrangement reactions, often driven by the formation of more stable products. The specific rearrangement pathways are highly dependent on the substituents present on the dihydroindole core and the reaction conditions.
One notable class of rearrangements involves onium-ylides. While research has focused on indole-based onium-ylides, the principles can be extended to dihydroindole systems. youtube.com For example, the formation of an ylide at the nitrogen atom, followed by a acs.orgfrontiersin.org- or frontiersin.orgresearchgate.net-sigmatropic rearrangement, can lead to the introduction of new functional groups at the C2 position. The choice of catalyst can often control the regioselectivity of these rearrangements. youtube.com
Another potential rearrangement pathway for dihydroindoles involves acid-catalyzed processes where protonation of the nitrogen or other functional groups can initiate skeletal rearrangements. The presence of the electron-donating methyl group and the electron-withdrawing bromine atom on the aromatic ring of this compound would influence the stability of any charged intermediates, thereby directing the course of such rearrangements.
Regioselective Functionalization at Specific Positions
The ability to selectively introduce functional groups at specific positions of the this compound scaffold is crucial for its use in the synthesis of more complex molecules. The nitrogen atom and the C2 position are particularly important sites for functionalization.
The secondary amine of the dihydroindole ring is a nucleophilic center and can be readily functionalized through various reactions.
N-Alkylation: This is a common transformation that can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and solvent can be optimized to achieve high yields.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl groups at the nitrogen atom.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-amides. This not only introduces a new functional group but also modifies the electronic properties of the nitrogen atom.
N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated dihydroindoles. The resulting sulfonamide is a robust protecting group and can also influence the reactivity of the dihydroindole ring.
Table 3: Common N-Functionalization Reactions of this compound
| Reaction Type | Reagent | Product |
| N-Alkylation | R-X (Alkyl halide), Base | N-Alkyl-7-bromo-4-methyl-2,3-dihydro-1H-indole |
| N-Arylation | Ar-X (Aryl halide), Pd or Cu catalyst, Base | N-Aryl-7-bromo-4-methyl-2,3-dihydro-1H-indole |
| N-Acylation | RCOCl (Acyl chloride), Base | N-Acyl-7-bromo-4-methyl-2,3-dihydro-1H-indole |
| N-Sulfonylation | RSO₂Cl (Sulfonyl chloride), Base | N-Sulfonyl-7-bromo-4-methyl-2,3-dihydro-1H-indole |
The C2 position of the dihydroindole ring is a methylene (B1212753) group that can be functionalized through various methods. Often, N-protection is a prerequisite for selective C2-functionalization to prevent competing reactions at the nitrogen atom.
α-Lithiation and Electrophilic Quench: Treatment of an N-protected dihydroindole with a strong base, such as an organolithium reagent, can lead to deprotonation at the C2 position. The resulting anion can then be trapped with a variety of electrophiles, such as alkyl halides, aldehydes, or ketones, to introduce a new substituent at C2.
Oxidative Functionalization: The C2 position can be oxidized to introduce a carbonyl group, forming an oxindole (B195798). This transformation can be achieved using various oxidizing agents. The resulting oxindole is a versatile intermediate for further functionalization.
Radical C-H Functionalization: Recent advances in catalysis have enabled the direct C(sp³)–H functionalization of N-substituted indolines. chemrxiv.org Engineered enzymes, for example, have been shown to catalyze carbene insertion into the C-H bonds of indolines with high regio- and stereoselectivity. chemrxiv.org This approach could potentially be applied to introduce functional groups at the C2 position of N-substituted this compound.
Umpolung Strategy: The typical nucleophilic character of the indole C2 position can be inverted through an "umpolung" strategy, making it electrophilic. nih.gov While this is more commonly applied to indoles, similar principles could be adapted for dihydroindoles, allowing for C2-functionalization with nucleophiles.
Table 4: Representative C2-Functionalization Strategies for N-Protected this compound
| Strategy | Reagents | Intermediate | Product |
| α-Lithiation | 1. n-BuLi, 2. E⁺ (Electrophile) | C2-lithiated species | C2-substituted dihydroindole |
| Oxidation | Oxidizing agent (e.g., CrO₃) | - | 7-Bromo-4-methyl-1,3-dihydro-2H-indol-2-one |
| Radical C-H Functionalization | Carbene precursor, Catalyst | C2-radical | C2-functionalized dihydroindole |
C3-Functionalization
The functionalization of the C3 position in this compound presents a significant chemical challenge that distinguishes it from its aromatic counterpart, 7-bromo-4-methyl-1H-indole. In the aromatic indole, the C3 position is the most nucleophilic and readily undergoes electrophilic aromatic substitution and other addition reactions. chemrxiv.orgrsc.org
Conversely, in the 2,3-dihydro-1H-indole (indoline) scaffold, the C2 and C3 positions are sp³-hybridized carbons, forming part of a saturated five-membered ring fused to the benzene ring. These C-H bonds are not activated in the same manner as in indoles and are generally unreactive towards traditional electrophilic substitution.
Direct C3-functionalization of the indoline ring is not commonly reported and would likely require modern C-H activation strategies. Such methods often involve transition-metal catalysis (e.g., using rhodium or palladium) with a directing group to achieve regioselectivity. A common approach to obtain C3-substituted indolines is to perform the functionalization on the corresponding indole and subsequently reduce the pyrrole (B145914) ring to the indoline. For this compound itself, there is a lack of specific literature detailing direct C3-functionalization methodologies.
Reactions Exploiting C-Br Bond Reactivity
The bromine atom at the C7 position is a key site for molecular derivatization, acting as a versatile precursor for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of this aryl bromide is analogous to that observed in other bromo-indole and bromo-azaindole systems, which are extensively used in metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.govnih.gov These reactions provide a powerful toolkit for synthesizing a diverse library of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions:
The C7-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C7 position.
Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new C-C bond and introducing a vinyl group at the C7 position. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkynyl substituent at the C7 position. nih.gov
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the C7-Br bond with a wide range of primary or secondary amines, amides, or carbamates. This method is crucial for synthesizing anilines and related nitrogen-containing derivatives. beilstein-journals.orgnih.gov
Buchwald-Hartwig Etherification: Analogous to the amination, this reaction forms a C-O bond by coupling the aryl bromide with alcohols or phenols, yielding aryl ethers.
The specific conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized for the this compound substrate. The data presented in the following table summarizes typical conditions used for similar bromo-heterocyclic substrates, which could serve as a starting point for derivatizing the title compound.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Scaffolds
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Products |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | K₂CO₃, Cs₂CO₃ | Dioxane, DME, Toluene/H₂O | 7-Aryl derivatives |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF, Acetonitrile | 7-Vinyl derivatives |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | 7-Alkynyl derivatives |
| Buchwald-Hartwig Amination | Amine, Amide | Pd₂(dba)₃ / Xantphos, SPhos | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene | 7-Amino or 7-Amido derivatives |
| Buchwald-Hartwig Etherification | Alcohol, Phenol | Pd(OAc)₂ / Biarylphosphine Ligand | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 7-Oxy derivatives |
Other Reactions:
Lithiation/Metal-Halogen Exchange: The aryl bromide can undergo metal-halogen exchange, typically with organolithium reagents like n-butyllithium or t-butyllithium, at low temperatures. The resulting 7-lithio-4-methylindoline is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce diverse functional groups.
Carbonylation: In the presence of carbon monoxide, a palladium catalyst, and a suitable nucleophile (e.g., methanol), the C7-Br bond can be converted into a methyl ester group (methoxycarbonylation), providing access to carboxylic acid derivatives. nih.gov
These reactions collectively highlight the synthetic utility of the C-Br bond in this compound as a linchpin for creating complex and diverse molecular architectures.
Spectroscopic Characterization and Structural Elucidation of 7 Bromo 4 Methyl 2,3 Dihydro 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 7-bromo-4-methyl-2,3-dihydro-1H-indole, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the dihydro-pyrrole ring, the methyl protons, and the amine proton. The chemical shifts are influenced by the electron-donating nature of the methyl group and the electron-withdrawing and anisotropic effects of the bromine atom.
The aromatic region is expected to show two doublets for the protons at positions 5 and 6 of the benzene (B151609) ring. The aliphatic region would contain two triplets for the methylene protons at C2 and C3, which are coupled to each other. The methyl group at C4 would appear as a singlet, and the NH proton would likely be a broad singlet.
Predicted ¹H NMR Data
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |
| H-1 (NH) | 3.5 - 4.5 | Broad Singlet | - |
| H-2 (CH₂) | 3.0 - 3.4 | Triplet | 8.0 - 9.0 |
| H-3 (CH₂) | 3.5 - 3.9 | Triplet | 8.0 - 9.0 |
| H-5 | 6.8 - 7.1 | Doublet | 8.0 - 8.5 |
| H-6 | 6.5 - 6.8 | Doublet | 8.0 - 8.5 |
| 4-CH₃ | 2.1 - 2.4 | Singlet | - |
These are estimated values and the actual experimental values may vary.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound is predicted to show nine distinct signals. The chemical shifts of the aromatic carbons are influenced by the positions of the bromine and methyl substituents. The carbon atom attached to the bromine (C7) is expected to be significantly downfield.
Predicted ¹³C NMR Data
| Carbon Position | Predicted Chemical Shift (ppm) |
| C2 | 45 - 50 |
| C3 | 28 - 33 |
| C3a | 125 - 130 |
| C4 | 128 - 133 |
| C5 | 122 - 127 |
| C6 | 120 - 125 |
| C7 | 110 - 115 |
| C7a | 148 - 153 |
| 4-CH₃ | 18 - 22 |
These are estimated values and the actual experimental values may vary.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals of the H-2 and H-3 methylene protons would be expected, confirming their connectivity. It would also show a correlation between the aromatic protons H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for C2, C3, C5, C6, and the methyl group based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity of quaternary carbons and piecing together the molecular framework. For instance, correlations from the methyl protons to C3a, C4, and C5 would confirm the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, a NOESY experiment could show a correlation between the methyl protons and the H-5 proton, confirming their close spatial relationship on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the molecular weight of this compound. The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Predicted LC-MS Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ (⁷⁹Br) | 226.0 | Calculated for C₉H₁₁⁷⁹BrN⁺ |
| [M+H]⁺ (⁸¹Br) | 228.0 | Calculated for C₉H₁₁⁸¹BrN⁺ |
These are predicted values for the nominal mass.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. An HRMS analysis of this compound would confirm its elemental composition as C₉H₁₀BrN.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information on absolute configuration, conformation, and the nature of intermolecular interactions that govern the crystal packing.
Although a crystal structure for this compound has not been specifically reported, studies on various substituted bromoindole derivatives provide valuable insights into the likely structural features. For instance, the analysis of 2,3-diaryl-substituted indoles and 7-acetamido-2-aryl-5-bromoindoles has confirmed their molecular structures through single-crystal X-ray diffraction. researchgate.netmdpi.com These studies demonstrate that the indole (B1671886) ring system is essentially planar. nih.gov
For chiral derivatives of this compound, single-crystal X-ray diffraction would be the definitive method to determine the absolute configuration of stereocenters. The heavy bromine atom would facilitate this determination through anomalous dispersion effects. The conformation of the dihydro-indole ring, which is not planar, could also be precisely determined, revealing the puckering of the five-membered ring and the orientation of the substituents.
The crystal packing of indole derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding and π-π stacking. In the case of this compound, the N-H group of the indole ring is a hydrogen bond donor, while the bromine atom can act as a weak hydrogen bond acceptor.
Studies on related brominated indole structures have highlighted the importance of various intermolecular forces. For example, in the crystal structures of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the packing is stabilized by slipped π–π interactions between the indole systems and weak C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds. nih.gov The analysis of these structures reveals that pairs of adjacent molecules are often held together by these interactions, forming distinct patterns in the crystal lattice. nih.gov
Similarly, research on 7-acetamido-2-aryl-5-bromoindoles has shown the presence of strong intramolecular and intermolecular hydrogen bonds, as well as aromatic C-H–π and C–Br⋯Br interactions, which play a significant role in the crystal packing. mdpi.com The ability of amide moieties to act as both hydrogen-bond donors and acceptors is crucial in the interaction of these molecules within the crystal. mdpi.com The analysis of intermolecular interactions in crystalline materials is fundamental to understanding their physical properties and can be systematically studied using crystallographic databases. mdpi.commdpi.com
Interactive Data Table: Crystallographic Data for a Representative Brominated Indole Derivative (Compound 3j from a study on 2,3-diaryl-substituted indoles) researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.012(3) |
| b (Å) | 11.234(4) |
| c (Å) | 12.567(4) |
| α (°) | 82.578(1) |
| β (°) | 88.938(1) |
| γ (°) | 72.577(1) |
| Volume (ų) | 1204.5(7) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.458 |
Other Spectroscopic Techniques
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. youtube.compcbiochemres.com For this compound, the IR spectrum would be expected to show several key absorption bands.
The most characteristic peak would be the N-H stretching vibration of the secondary amine within the dihydro-indole ring, which typically appears in the region of 3300-3500 cm⁻¹. libretexts.org This peak is often sharp and of medium intensity. The aromatic C-H stretching vibrations of the benzene ring would be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl group and the CH₂ groups in the five-membered ring would appear just below 3000 cm⁻¹.
The C=C stretching vibrations of the aromatic ring are expected to produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. The presence of the bromine atom would give rise to a C-Br stretching vibration, which typically occurs in the fingerprint region at lower wavenumbers, generally between 500 and 700 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
| C-Br | Stretch | 500 - 700 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region due to π → π* transitions. thedelocalizedchemist.com The presence of substituents on the indole ring can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity.
For indole itself, two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ states, are observed. The position and intensity of these bands are sensitive to the electronic nature of the substituents. chemrxiv.org Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on their position. nih.gov
In the case of this compound, the bromine atom (an electron-withdrawing group through induction but electron-donating through resonance) and the methyl group (an electron-donating group) would influence the electronic transitions. Studies on substituted 2,3-distyryl indoles have shown that substituents on the indole core can modulate the fluorescence intensities and absorption spectra. nih.govresearchgate.net Research on 4-substituted indoles has demonstrated that the electronic properties of the substituent can be used to tune the absorption and emission wavelengths. nih.gov It is anticipated that the UV-Vis spectrum of this compound would show characteristic indole-like absorption bands, with their precise positions influenced by the electronic effects of the bromo and methyl substituents.
Chiroptical spectroscopy, particularly circular dichroism (CD), is an essential technique for studying chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, a CD spectrum would provide information about its absolute configuration and conformation in solution.
The electronic transitions observed in the UV-Vis spectrum would give rise to CD signals, known as Cotton effects, which can be positive or negative depending on the stereochemistry of the molecule. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms.
Studies on chiral indolocarbazole dimers have shown that helical conformations can induce strong CD signals. researchgate.net While this compound itself is not chiral, derivatives with a stereocenter, for example, at one of the aliphatic carbons of the dihydro-pyrrole ring, would be chiral and thus CD active. The CD spectrum of such a derivative would be a unique fingerprint of its stereochemistry. Theoretical calculations can be used in conjunction with experimental CD spectra to assign the absolute configuration of chiral molecules. researchgate.net
Computational Chemistry and Theoretical Studies of 7 Bromo 4 Methyl 2,3 Dihydro 1h Indole Systems
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a substituted dihydroindole like 7-bromo-4-methyl-2,3-dihydro-1H-indole, these methods can clarify the mechanisms of its synthesis or subsequent functionalization.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is particularly effective for locating and characterizing transition states (TS)—the highest energy points along a reaction coordinate. By modeling the transition state, chemists can understand the steric and electronic factors that govern a reaction's feasibility and rate.
For instance, in reactions common to indole (B1671886) synthesis, such as intramolecular Heck reactions, DFT calculations can identify the rate-determining step, which is often the oxidative addition. figshare.com Computational studies on catalyst-controlled rearrangements of indole systems have used DFT to probe different mechanistic pathways, revealing why a copper catalyst might favor a nih.govnih.gov-rearrangement while a rhodium catalyst promotes a nih.govnih.gov-rearrangement. youtube.com For a hypothetical reaction involving this compound, DFT would be employed to model the geometry and energy of the transition state, providing a quantitative measure of the reaction's activation energy.
Once the structures and energies of reactants, intermediates, transition states, and products are calculated using DFT, a complete reaction energy profile can be constructed. This profile serves as a roadmap, illustrating the energy changes that occur as the reaction progresses. It allows for the identification of the most energetically favorable pathway among several possibilities and pinpoints the rate-determining step—the one with the highest activation barrier. nih.gov
Computational studies on metal-catalyzed cycloadditions of indolyl-allenes, for example, have used DFT to reveal entirely new reaction pathways that depend on the specific catalyst used. acs.org These profiles explain the observed stereoselectivity and regioselectivity of the products. A theoretical investigation into a reaction of this compound would similarly map out the energy landscape, helping to predict the most likely products and optimize reaction conditions.
Illustrative Reaction Energy Data
The following table represents a hypothetical energy profile for a reaction involving this compound, as would be calculated using a DFT method like B3LYP/6-31G(d).
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | First Transition State | +15.2 |
| I1 | Intermediate | +4.5 |
| TS2 | Second Transition State | +10.8 |
| P | Products | -12.3 |
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental information about the electronic nature of a molecule, which is essential for understanding its chemical behavior.
Key insights into a molecule's reactivity can be gained by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. niscpr.res.in
Other important descriptors include the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. bohrium.com For this compound, the electron-withdrawing bromine atom and the electron-donating methyl group would create a distinct electronic landscape, which quantum chemical calculations can precisely map. These calculations on substituted indoles have been used to successfully predict properties like oxidation potentials. rsc.org
Illustrative Calculated Electronic Properties
This table shows typical electronic property values that could be expected from a quantum chemical calculation on this compound.
| Property | Description | Illustrative Value |
| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.9 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.9 eV |
| Dipole Moment (µ) | Measure of molecular polarity | 2.5 D |
Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic data with a high degree of accuracy. researchgate.net By calculating the nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.comresearchgate.net This is invaluable for structure elucidation, allowing for the comparison of theoretical spectra with experimental data to confirm or assign the structure of a newly synthesized compound. researchgate.net
Similarly, calculations of vibrational frequencies can predict the appearance of an infrared (IR) or Raman spectrum. ijrar.org This aids in the assignment of experimental spectral bands to specific molecular vibrations. For this compound, theoretical predictions would help assign specific peaks in its NMR and IR spectra to the various protons, carbons, and functional group vibrations within the molecule.
Illustrative NMR Chemical Shift Prediction
The table below provides a hypothetical comparison between experimental and DFT-calculated ¹H NMR chemical shifts for a proton on the aromatic ring of the target molecule.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
| H-5 | 7.15 | 7.10 | 0.05 |
| H-6 | 6.90 | 6.87 | 0.03 |
Structure-Reactivity Relationship Prediction
By systematically performing the computational analyses described above on a series of related molecules, it is possible to establish Quantitative Structure-Activity Relationships (QSAR). neliti.com QSAR models use calculated electronic and structural descriptors to predict the biological activity or chemical reactivity of compounds.
For indole derivatives, computational studies have been used to build models that explain how different substituents affect properties like anti-proliferative activity or inhibitory potential against specific biological targets. nih.govresearchgate.net For this compound, the electronic influence of the bromine and methyl groups at the 7- and 4-positions, respectively, would be quantified through descriptors like HOMO/LUMO energies and partial atomic charges. These descriptors could then be correlated with experimental reactivity data to build a predictive model for other, similar substituted dihydroindoles, guiding the design of new molecules with desired properties.
Investigation of Substituent Effects on Reaction Outcomes
The reaction outcomes of the this compound core are heavily influenced by the electronic and steric properties of the bromo and methyl substituents. The bromine atom at the 7-position and the methyl group at the 4-position exert distinct effects on the reactivity of both the benzene (B151609) ring and the pyrrolidine (B122466) moiety.
Electronic Effects:
Bromine (C7): As a halogen, bromine is an electron-withdrawing group via induction due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). However, bromine is also an ortho-, para- director due to its ability to donate lone-pair electrons through resonance. Given its position at C7, it would primarily direct incoming electrophiles to the C5 position.
Methyl (C4): The methyl group is an electron-donating group through hyperconjugation. This effect activates the aromatic ring, making it more susceptible to electrophilic attack. As an ortho-, para- director, the methyl group at C4 directs incoming electrophiles to the C5 and C7 positions.
The combined influence of these substituents creates a complex reactivity map. The activating effect of the methyl group and the deactivating effect of the bromine atom are in opposition. However, their directing effects are synergistic, both favoring substitution at the C5 position. Computational studies on the bromination of substituted indoles have shown that the rate of reaction is highly dependent on the electronic nature of the substituents, with electron-donating groups generally accelerating the reaction.
Steric Effects: The methyl group at C4 and the bromine atom at C7 provide steric hindrance that can influence the approach of reagents. Reactions at the N1 or C2 positions of the pyrrolidine ring may be sterically hindered by the adjacent C7-bromo group. Similarly, the C4-methyl group can impede reactions at the C5 position of the aromatic ring.
Computational Studies on Regioselectivity and Stereoselectivity
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the regioselectivity of reactions involving substituted heterocycles. For this compound, these studies can calculate the energies of potential intermediates for reactions like electrophilic substitution, lithiation, or coupling reactions.
Regioselectivity: Theoretical studies on related "indolyne" systems (the fully unsaturated analog) have demonstrated that distortion energies within the aryne intermediate are key predictors of regioselectivity in nucleophilic additions. These models suggest that the site of attack is the one that is more distorted or geometrically flatter. While not an indolyne, similar principles of intermediate stability govern the reactions of the indoline (B122111) core. For electrophilic aromatic substitution, calculations of the stability of the sigma-complex (Wheland intermediate) at each possible position (C5, C6) would likely confirm that substitution at C5 is overwhelmingly favored due to the combined directing effects of the C4-methyl and C7-bromo groups.
Stereoselectivity: The 2,3-dihydro-1H-indole structure is not chiral itself, but reactions at the C2 or C3 positions can create stereocenters. Computational studies can model the transition states of reactions involving chiral reagents or catalysts to predict the stereochemical outcome. The puckered, non-planar nature of the five-membered dihydro-pyrrole ring means that substituents can adopt axial or equatorial-like positions, influencing the facial selectivity of an approaching reagent.
Molecular Modeling and Interaction Studies
Molecular modeling provides a lens to view the three-dimensional structure and interactive potential of this compound.
Conformational Analysis and Energy Minimization
Conformational analysis of the indoline ring system is crucial for understanding its structure and interactions. The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation to relieve torsional strain. In this compound, the fusion to the benzene ring constrains some of this flexibility.
Energy minimization calculations, using methods like molecular mechanics or ab initio quantum mechanics, can determine the most stable conformation. These calculations systematically vary bond angles and torsions to find the lowest energy structure. For this molecule, the analysis would focus on the degree of puckering in the C2-N1-C7a-C3a-C3 ring and the orientation of the N-H bond (axial vs. equatorial). The presence of the C7-bromo group may influence the preferred conformation due to steric interactions with the C2 methylene (B1212753) protons.
Ligand-Receptor Interaction Modeling
While this compound is not a known drug, its structural motif is common in pharmacologically active molecules. Ligand-receptor interaction modeling, or molecular docking, can be used to hypothesize how this molecule might bind to a biological target, such as an enzyme or a receptor.
In a hypothetical docking study, the different features of the molecule would play specific roles:
Indoline Nitrogen (N1): The secondary amine can act as a hydrogen bond donor and acceptor.
Aromatic Ring: The benzene portion can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Bromine Atom (C7): The bromine atom is a potential halogen bond donor. Halogen bonds are noncovalent interactions between a halogen and a Lewis base (like an oxygen or nitrogen atom) that are increasingly recognized as important in ligand-protein binding.
Methyl Group (C4): This group contributes to hydrophobic (van der Waals) interactions, fitting into nonpolar pockets within a binding site.
Studies on other indoline derivatives have successfully used computational techniques like flexible docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) analysis to predict binding modes and affinities to targets such as the Epidermal Growth Factor Receptor (EGFR).
Prediction of Physicochemical Descriptors
Physicochemical descriptors are crucial for predicting a molecule's behavior in various chemical and biological systems. These properties are often calculated using computational algorithms. Although no experimental data is available for this compound, its properties can be predicted.
One of the most important descriptors is the logarithm of the octanol-water partition coefficient (LogP), which measures lipophilicity. The calculated value, often denoted as XLogP, is critical in drug design. For the related aromatic compound, 7-bromo-4-methyl-1H-indole, the predicted XLogP3 is 3.1, suggesting significant lipophilicity. The dihydro version is expected to have a slightly lower, but still comparable, XLogP value.
Another important descriptor is the Collision Cross Section (CCS), which relates to the molecule's size and shape in the gas phase and is relevant in ion mobility-mass spectrometry. While not available for the target molecule, predicted CCS values for a similar compound, 7-bromo-4-fluoro-2-methyl-1H-indole, illustrate the type of data generated.
Below is a table of predicted physicochemical descriptors for this compound based on computational models.
| Descriptor | Predicted Value | Method/Note |
| Molecular Formula | C₉H₁₀BrN | - |
| Molecular Weight | 212.088 g/mol | - |
| XLogP3 | ~2.9 - 3.2 | Estimated based on related structures |
| Polar Surface Area (PSA) | 12.03 Ų | Calculation based on N-H group |
| Hydrogen Bond Donors | 1 | N-H group |
| Hydrogen Bond Acceptors | 1 | Nitrogen atom |
| Rotatable Bonds | 0 | - |
Research Applications and Significance of 7 Bromo 4 Methyl 2,3 Dihydro 1h Indole
Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis
The utility of 7-bromo-4-methyl-2,3-dihydro-1H-indole stems from its capacity to act as a multifunctional intermediate. The secondary amine, the aromatic ring, and the bromine atom can all be selectively manipulated. The dihydroindole core is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule allows for directed and regioselective synthesis. The bromine atom at the 7-position is particularly significant, enabling a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Precursors for Complex Polycyclic Structures
The structure of this compound is ideally suited for the synthesis of complex polycyclic and fused-ring systems. The bromine atom can participate in intramolecular cyclization reactions to form rings fused to the indole (B1671886) core. For instance, palladium-catalyzed intramolecular reactions, such as hydroarylation, can be employed to construct 3,4-fused tricyclic indoles from appropriately substituted ortho-bromoanilines, a strategy directly applicable to this scaffold. nih.govrsc.org
By first functionalizing the nitrogen atom with a side chain containing an alkyne or alkene, an intramolecular Heck or Sonogashira reaction can be initiated from the 7-bromo position. This leads to the formation of novel tricyclic frameworks that are prevalent in many natural products and pharmaceutical agents. nih.gov This strategic use of the bromine atom as an anchor point for ring formation is a powerful tool for building molecular complexity.
| Reaction Type | Description | Potential Product |
| Intramolecular Heck Reaction | Pd-catalyzed reaction between the 7-bromo position and an N-alkenyl side chain. | Fused dihydro-pyrrolo-indole systems |
| Intramolecular Sonogashira Coupling | Pd/Cu-catalyzed reaction between the 7-bromo position and an N-alkynyl side chain. | Fused dihydro-pyridino-indole systems |
| Intramolecular Buchwald-Hartwig Amination | Pd-catalyzed reaction between the 7-bromo position and an N-aminoalkyl side chain. | Fused diazepine-indole systems |
Building Blocks for Highly Functionalized Heterocyclic Compounds
Heterocyclic compounds are foundational to medicinal chemistry, and this compound serves as an exemplary heterocyclic building block. ossila.comaksci.com The primary utility of the bromine atom is its ability to be substituted through various metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of functional groups at the 7-position, thereby creating libraries of highly functionalized dihydroindole derivatives.
Common transformations include:
Suzuki Coupling: Introduction of aryl, heteroaryl, or vinyl groups.
Sonogashira Coupling: Introduction of alkynyl groups.
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.
Stille Coupling: Introduction of various organic groups using organotin reagents.
Cyanation: Introduction of a nitrile group, which can be further elaborated.
These reactions transform the simple dihydroindole core into a decorated scaffold, suitable for screening for biological activity or for incorporation into larger, more complex molecules. The ability to systematically vary the substituent at a specific position is a cornerstone of modern drug discovery. researchgate.net
Intermediates in Indole Alkaloid Synthesis
Indole alkaloids are a large and structurally diverse class of natural products, many of which possess potent biological activities. A significant number of these alkaloids feature a dihydroindole (indoline) core structure. rsc.orgencyclopedia.pub Therefore, this compound is a valuable precursor for the synthesis of both natural alkaloids and their synthetic analogs.
For example, the synthesis of Aspidosperma alkaloids often involves the construction of a complex polycyclic system built around a dihydroindole core. acs.org Methodologies like the interrupted Fischer indolization can be used to directly form tetracyclic indoline (B122111) units, which are central to alkaloids such as perophoramidine. rsc.org Starting with a pre-functionalized dihydroindole like the 7-bromo-4-methyl derivative allows chemists to build analogs with specific substitutions on the aromatic ring, potentially modulating the biological activity of the final compound. The bromine can be carried through several synthetic steps and used for a late-stage diversification or cyclization reaction.
Development of Novel Heterocyclic Scaffolds
Beyond its role as an intermediate for known molecular classes, this compound is instrumental in the development of entirely new heterocyclic scaffolds. Its inherent reactivity can be harnessed to create novel fused and spirocyclic systems, as well as complex hybrid molecules through multi-component reactions.
Access to Fused and Spirocyclic Dihydroindole Systems
The dihydroindole framework is a common substrate for reactions that generate even greater structural complexity, such as fused and spirocyclic systems. Spirocyclic indolines, where a ring system is attached at a single carbon atom (typically C2 or C3) of the indoline core, are prevalent in nature and exhibit a wide range of biological activities. rsc.org
Several synthetic strategies can be envisioned using this compound or its derivatives:
Dearomatization Reactions: The corresponding indole, 7-bromo-4-methyl-1H-indole, can undergo dearomatization followed by cyclization to generate spiroindolenines. nih.gov
Cycloaddition Reactions: The dihydroindole core can participate in cycloaddition reactions to form fused or spiro-fused systems.
Base-Promoted Cyclization: Functionalization at the C3 position followed by intramolecular cyclization can lead to spirocyclic lactones and other related structures. nih.gov
These methods provide access to novel three-dimensional structures that are of high interest in medicinal chemistry for their conformational rigidity and unique spatial arrangement of functional groups. nih.gov
| Scaffold Type | Synthetic Approach | Key Position |
| Fused Indoline | Intramolecular Pd-catalyzed cyclization | C7 (via Bromo group) |
| Spiro[indoline-3,X] | Alkylation at C3 followed by cyclization | C3 |
| Spiro[indoline-2,X] | Oxidative dearomatization/spirocyclization of indole-2-carboxamides | C2 |
Construction of Multi-component and Hybrid Molecular Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. The dihydroindole nucleus can be a key component in such reactions. For example, the secondary amine of this compound can react with an aldehyde and a third component (like a dicarbonyl compound or isocyanide) to generate complex, polycyclic heterocyclic systems in a single step. beilstein-journals.orgnih.gov
This approach allows for the rapid construction of diverse molecular architectures. Furthermore, the bromine atom remains available for post-MCR modification. This enables the creation of "hybrid" molecules, where a complex scaffold generated by an MCR is subsequently linked to another molecular entity (e.g., another heterocycle, a peptide, or a polymer) via a cross-coupling reaction at the 7-position. nih.gov This strategy is powerful for creating multifunctional molecules for applications in materials science and chemical biology.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
Despite a thorough investigation into the chemical compound this compound, a comprehensive body of publicly accessible research detailing its specific applications in methodological advancements in organic synthesis is not available at this time. Extensive searches of scholarly articles, chemical databases, and patent literature did not yield sufficient in-depth information to construct a detailed article based on the requested outline.
While the broader class of indole and dihydroindole derivatives is of significant interest in medicinal chemistry and organic synthesis, specific research focusing on the contributions of this compound to efficient synthetic strategies and innovations in catalysis appears to be limited or not widely published.
Information available for structurally related compounds, such as various bromo-indoles and methyl-indoles, highlights the general utility of the indole scaffold in the development of new synthetic methodologies. These related compounds often serve as key intermediates in the synthesis of complex molecules and are utilized in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. However, a direct and detailed discussion of this compound in these contexts is not present in the reviewed literature.
The requested sections and subsections for the article were:
Methodological Advancements in Organic Synthesis
Innovations in Catalysis and Reaction Design for Dihydroindole Chemistry
Constructing a scientifically accurate and informative article that strictly adheres to this outline for the specific compound this compound is not feasible with the current publicly available data. To do so would require speculation and the inclusion of information on related but distinct chemical entities, which would fall outside the strict parameters of the requested subject.
Further research and publication in the field of organic chemistry may, in the future, provide the necessary data to fully explore the research applications and significance of this compound.
Q & A
What are the established synthetic routes for 7-bromo-4-methyl-2,3-dihydro-1H-indole, and how can reaction conditions be optimized for higher yields?
Basic:
The synthesis typically involves bromination of 4-methyl-2,3-dihydro-1H-indole using reagents like N-bromosuccinimide (NBS) in solvents such as acetic acid or DMF. Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) is standard, yielding ~50% after isolation . Characterization by , , and HRMS confirms structure and purity.
Advanced:
Optimizing regioselectivity during bromination requires controlling steric and electronic effects. For example, using polar aprotic solvents (e.g., DMF) with CuI catalysts enhances reaction kinetics, as seen in analogous indole syntheses . Monitoring reaction progress via TLC (R = 0.30 in ethyl acetate/hexane) ensures minimal byproduct formation. For scale-up, residual DMF removal via vacuum distillation at 90°C improves purity .
How can researchers address challenges in purifying this compound, particularly residual solvent removal?
Basic:
Standard purification involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by flash chromatography. Silica gel columns with gradient elution (hexane to ethyl acetate) effectively separate the product from unreacted starting materials .
Advanced:
Persistent solvent traces (e.g., DMF) can be mitigated by post-chromatography vacuum drying at elevated temperatures (90°C) . Alternatively, precipitation in cold water after extraction reduces polar impurities. For hygroscopic intermediates, inert atmosphere handling prevents decomposition during drying .
What analytical techniques are most reliable for characterizing this compound, and how are spectral ambiguities resolved?
Basic:
(CDCl) identifies aromatic protons (δ 7.14–7.23 ppm) and aliphatic protons (δ 3.28–4.62 ppm), while confirms substituent positions (e.g., Br at C7, CH at C4) . HRMS (e.g., FAB-HRMS m/z 427.0757 [M+H]) validates molecular weight .
Advanced:
Overlapping signals in NMR can be resolved using 2D techniques (e.g., COSY, HSQC). For example, (δ -114.65 ppm) in fluorinated analogs helps assign substituents in complex mixtures . Cross-referencing with computational modeling (e.g., DFT-predicted chemical shifts) resolves ambiguities in regiochemistry .
How does the bromine substituent influence the biological activity of this compound, and what assays are suitable for evaluation?
Basic:
Bromine enhances electrophilicity, facilitating interactions with biological targets (e.g., enzymes via halogen bonding). Initial screening uses antimicrobial assays (MIC against S. aureus or E. coli) and cytotoxicity tests (MTT assay on cancer cell lines) .
Advanced:
Structure-activity relationship (SAR) studies compare analogs (e.g., 4-chloro vs. 4-bromo derivatives) to quantify halogen effects on potency . Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like cytochrome P450 or kinase enzymes, guiding synthetic prioritization .
What are the stability profiles of this compound under varying storage conditions?
Basic:
The compound is stable at -20°C in dark, anhydrous conditions for >6 months. Short-term storage at 4°C in sealed vials with desiccants (e.g., silica gel) is acceptable .
Advanced:
Accelerated stability studies (40°C/75% RH for 1 month) identify degradation pathways (e.g., dehydrohalogenation or oxidation). HPLC monitoring (C18 column, acetonitrile/water gradient) quantifies degradation products. Lyophilization improves long-term stability for hygroscopic batches .
How can regioselectivity issues during functionalization of this compound be mitigated?
Advanced:
Directing groups (e.g., -OMe or -F at C5) bias electrophilic substitution. For C-H activation, palladium catalysts with ligands (e.g., PPh) enhance selectivity at C2 or C5 positions . Sonogashira coupling with terminal alkynes under inert atmosphere achieves selective C4 functionalization without bromine displacement .
How should researchers reconcile contradictory spectral data (e.g., NMR integration vs. HRMS) for this compound?
Advanced:
Discrepancies between NMR integration and HRMS often arise from isotopic impurities or residual solvents. High-resolution MS/MS fragments (e.g., m/z 427.0757 [M+H]) confirm molecular integrity, while resolves integration errors from proton overlap . Quantifying DMF content via (δ 2.7–2.9 ppm) identifies solvent interference .
What solvent systems optimize reaction efficiency in downstream derivatization of this compound?
Basic:
Polar aprotic solvents (DMF, PEG-400) enhance solubility in cross-coupling reactions, while ethyl acetate/hexane mixtures are ideal for extractions .
Advanced:
Solvent polarity index (e.g., DMF = 6.4) correlates with reaction rate in Buchwald-Hartwig aminations. Microwave-assisted synthesis in DMF at 120°C reduces reaction time from 12 h to 2 h . Green chemistry approaches (e.g., PEG-400/water biphasic systems) improve sustainability without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
